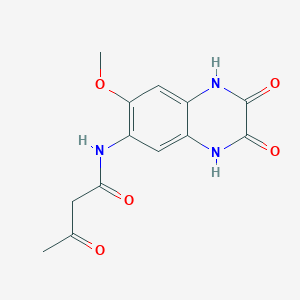
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core with methoxy and dioxo functional groups
Preparation Methods
The synthesis of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Dioxo Groups: Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce the dioxo groups.
Attachment of the Butanamide Moiety: The final step involves the acylation of the quinoxaline derivative with a suitable acylating agent, such as acetic anhydride, to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(1,4-diethyl-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may result in different chemical and biological properties.
1,4-dimethyl 2-(2-{1-[(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamoyl]-2-oxopropyl}diazen-1-yl)benzene-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74546-14-8 |
|---|---|
Molecular Formula |
C13H13N3O5 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
N-(7-methoxy-2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H13N3O5/c1-6(17)3-11(18)14-9-4-7-8(5-10(9)21-2)16-13(20)12(19)15-7/h4-5H,3H2,1-2H3,(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
GGRHHFCRYNQZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















